2-(4-(Piperazin-1-yl)butyl)isoindoline-1,3-dione hydrochloride
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Overview
Description
This compound is a derivative of isoindoline, a heterocyclic compound . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . This specific derivative, 2-(4-(Piperazin-1-yl)butyl)isoindoline-1,3-dione hydrochloride, has been synthesized and studied for its potential bioactive properties .
Synthesis Analysis
The synthesis of isoindoline derivatives, including this compound, has been achieved under solventless conditions . The process involves simple heating and relatively quick solventless reactions . The aim of this synthesis method was to adhere to green chemistry principles .Molecular Structure Analysis
The molecular structure of this compound includes an isoindoline ring attached to a piperazine ring via a butyl chain . The isoindoline ring contains two carbonyl groups, making it a dione . The piperazine ring is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The compound has been synthesized using simple heating and relatively quick solventless reactions . The reactions involved in the synthesis have not been detailed in the available literature .Physical and Chemical Properties Analysis
The compound has a molecular weight of 323.82 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the available literature .Scientific Research Applications
Pharmacological Profile and Therapeutic Potential
Lurasidone, chemically related to the compound , is a novel second-generation antipsychotic drug. It has shown efficacy in the treatment of psychotic and mood disorders, such as schizophrenia and bipolar depression. Lurasidone is distinguished by its unique pharmacodynamic profile, providing short-term efficacy in schizophrenia with relatively modest symptomatic improvements and unusual efficacy in acute bipolar depression without psychotic features. It demonstrates a low risk of inducing weight gain, metabolic, or cardiac abnormalities, but may present a higher risk of akathisia compared to other modern antipsychotics. The need for long-term testing in schizophrenia and bipolar disorder, and testing for other indications, including alternative treatments, is emphasized (Pompili et al., 2018).
Synthetic and Pharmaceutical Applications
Piperazine and its derivatives, including the compound of interest, have broad pharmaceutical applications. They exhibit a wide spectrum of pharmacological activities due to the versatility of the piperazine nucleus. Recent methodologies for synthesizing piperazine derivatives highlight the ongoing interest in exploring these compounds for new therapeutic applications. The review underscores the significance of piperazine and morpholine analogues in medicinal chemistry, revealing their potent pharmacophoric activities and encouraging further exploration and development (Al-Ghorbani Mohammed et al., 2015).
Antimycobacterial Potential
Piperazine, as an essential structural component, has contributed to the development of potent anti-mycobacterial compounds. Several molecules containing piperazine have been identified for their activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review illuminates the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, offering insights for medicinal chemists to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Contribution to DNA Interaction Studies
The compound Hoechst 33258, a derivative of N-methyl piperazine with two benzimidazole groups, is renowned for its strong binding to the minor groove of double-stranded B-DNA, displaying specificity for AT-rich sequences. It serves as a vital tool in cell biology for staining chromosomes and nuclei, aiding in the analysis of nuclear DNA content and chromosome studies. Hoechst analogues also find applications as radioprotectors and topoisomerase inhibitors, demonstrating the utility of piperazine derivatives in the field of molecular biology and drug design (Issar & Kakkar, 2013).
Mechanism of Action
Target of Action
The primary target of 2-(4-(Piperazin-1-yl)butyl)isoindoline-1,3-dione hydrochloride is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.
Mode of Action
The compound interacts with the dopamine receptor D2, potentially modulating its activity
Biochemical Pathways
The compound’s interaction with the dopamine receptor D2 suggests it may influence the dopaminergic pathways These pathways are involved in a variety of physiological processes, including motor control, reward, and reinforcement
Pharmacokinetics
The compound was tested in silico to predict its affinities and some pharmacokinetic parameters .
Result of Action
One study suggests that isoindoline derivatives may have the potential to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine
Future Directions
The future directions for this compound could involve further in vivo testing and evaluation of its potential as a ligand for dopamine receptors . Additionally, its potential application as an antipsychotic agent could be explored further . The development of greener and more efficient synthesis methods for this compound could also be a focus of future research .
Properties
IUPAC Name |
2-(4-piperazin-1-ylbutyl)isoindole-1,3-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2.ClH/c20-15-13-5-1-2-6-14(13)16(21)19(15)10-4-3-9-18-11-7-17-8-12-18;/h1-2,5-6,17H,3-4,7-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVCYSODBXSFQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCN2C(=O)C3=CC=CC=C3C2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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